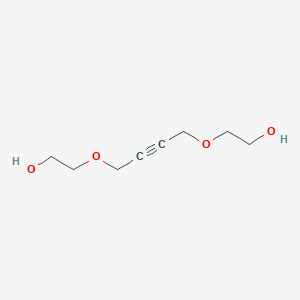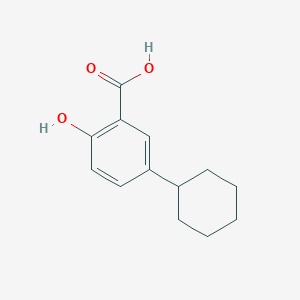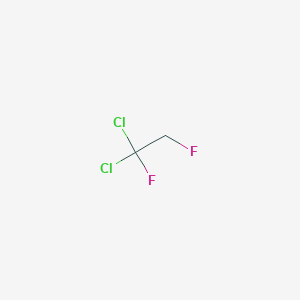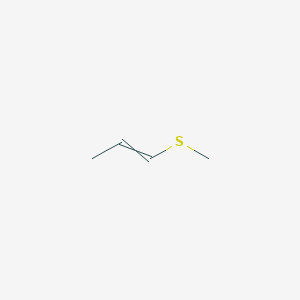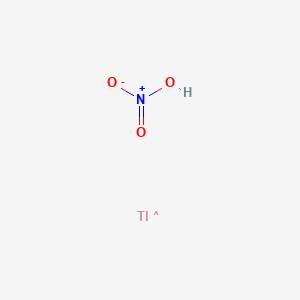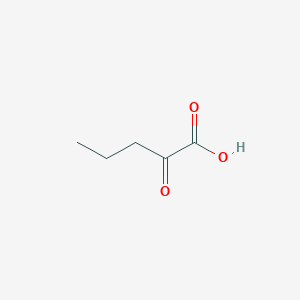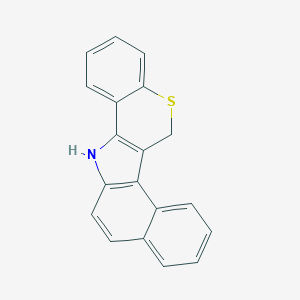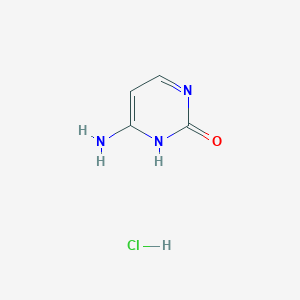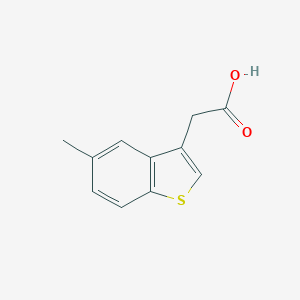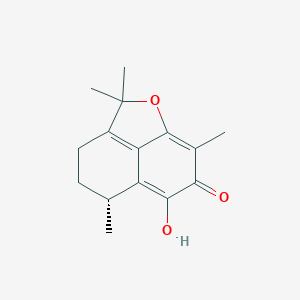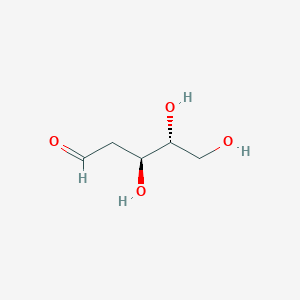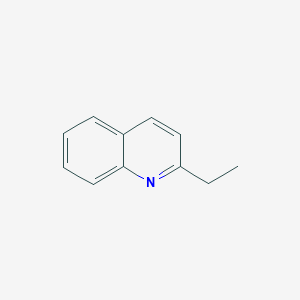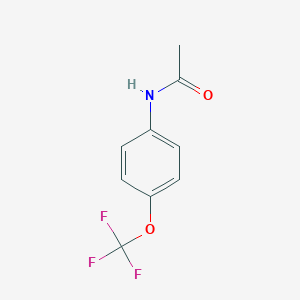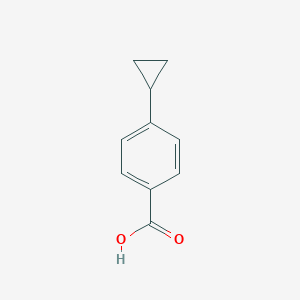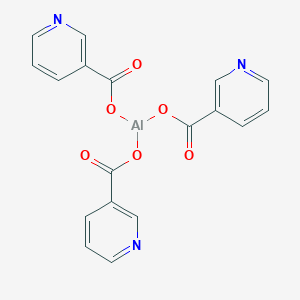
Aluminum nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum nicotinate is a compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a complex of aluminum and nicotinic acid, also known as vitamin B3. This compound has been studied for its potential use in treating various diseases, including Alzheimer's disease, diabetes, and cancer. In
Mecanismo De Acción
The mechanism of action of aluminum nicotinate is not fully understood, but it is thought to work by modulating various signaling pathways in the body. It has been shown to activate the AMPK pathway, which is involved in regulating glucose and lipid metabolism. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Aluminum nicotinate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance glucose and lipid metabolism. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using aluminum nicotinate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to work with due to its insolubility in water and organic solvents.
Direcciones Futuras
There are several future directions for research on aluminum nicotinate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating metabolic disorders, such as diabetes and obesity. Additionally, there is interest in exploring its potential use in cancer therapy, either alone or in combination with other drugs. Finally, there is interest in developing new synthetic methods for aluminum nicotinate that are more efficient and environmentally friendly.
Métodos De Síntesis
Aluminum nicotinate can be synthesized by reacting aluminum hydroxide with nicotinic acid in an aqueous solution. The reaction is typically carried out at high temperature and pressure, and the resulting compound is purified through various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Aluminum nicotinate has been studied for its potential therapeutic properties in various diseases. In Alzheimer's disease, it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
Número CAS |
1976-28-9 |
|---|---|
Fórmula molecular |
C18H12AlN3O6 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
bis(pyridine-3-carbonyloxy)alumanyl pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Al/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
Clave InChI |
NSFYKDVWNTWJOK-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)O[Al](OC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3 |
SMILES canónico |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Al+3] |
Otros números CAS |
1976-28-9 |
Números CAS relacionados |
59-67-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



